molecular formula C23H25N3O2 B2682574 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1211658-11-5

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2682574
CAS RN: 1211658-11-5
M. Wt: 375.472
InChI Key: MCSKZPAIQGXWGA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as Dye-X or Nile Red, is a fluorescent dye that has been widely used in scientific research. This dye belongs to the family of xanthene dyes and has a unique structure that makes it highly useful in various applications.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) involved synthesizing a series of carboxamide derivatives, including compounds structurally related to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide, and testing their cytotoxicity against various cancer cell lines. The compounds exhibited potent cytotoxic effects, with some showing IC50 values less than 10 nM, indicating their potential as antitumor agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

DNA-Binding Implications

Hudson et al. (1987) investigated the molecular structures of N-(2-dimethylamino) derivatives and their interactions with DNA. The study provided insights into the conformational flexibility of these compounds and their potential as anti-cancer agents through interactions with DNA, highlighting the role of such derivatives in medicinal chemistry (Hudson, Kuroda, Denny, & Neidle, 1987).

Antitumor Agents

Denny et al. (1987) focused on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, examining their physicochemical properties and biological activities. The research highlighted the importance of structural modifications at specific positions for antitumor activity, demonstrating the significance of such compounds in developing new antitumor agents (Denny, Atwell, Rewcastle, & Baguley, 1987).

Structure-Activity Relationships

A study by Rewcastle et al. (1986) explored structure-activity relationships for acridine derivatives, including those similar to the compound . The findings emphasized the role of substituent position in determining antitumor activity and selectivity, contributing to the understanding of how structural variations influence biological effects (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25(2)19(18-11-8-14-26(18)3)15-24-23(27)22-16-9-4-6-12-20(16)28-21-13-7-5-10-17(21)22/h4-14,19,22H,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSKZPAIQGXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-9H-xanthene-9-carboxamide

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